molecular formula C14H13ClN4O2S B2637770 ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate CAS No. 565179-70-6

ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate

Cat. No. B2637770
CAS RN: 565179-70-6
M. Wt: 336.79
InChI Key: VMAIPFWLYBTYKB-UHFFFAOYSA-N
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Description

The compound “ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate” belongs to the class of heterocyclic compounds known as triazolothiadiazines . These compounds are characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution reactions . For instance, a reaction involving 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine, has been reported .


Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of two carbon and three nitrogen atoms in the triazole ring, and a sulfur and nitrogen in the thiadiazine ring . The exact structure can be determined using techniques like X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving these compounds usually involve the formation of bonds with different target receptors in the biological system . This makes them suitable for a wide range of applications as synthetic intermediates and promising pharmaceuticals .

Mechanism of Action

The mechanism of action of these compounds is largely dependent on their ability to form specific interactions with different target receptors in the biological system . This allows them to exhibit a wide range of biological activities.

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structure and properties. Some compounds in this class have been found to exhibit cytotoxic activities , which could pose safety risks.

Future Directions

Given their versatile biological activities, compounds in this class have significant potential for further exploration in drug design, discovery, and development . Future research could focus on the synthesis of new derivatives and the investigation of their pharmacological activities .

properties

IUPAC Name

ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S/c1-2-21-12(20)7-9-8-22-14-17-16-13(19(14)18-9)10-5-3-4-6-11(10)15/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAIPFWLYBTYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate

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